molecular formula C10H18N2O2 B14687282 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- CAS No. 36033-37-1

2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)-

Cat. No.: B14687282
CAS No.: 36033-37-1
M. Wt: 198.26 g/mol
InChI Key: PIMCAMDUONGMLV-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- typically involves the reaction of appropriate amines with glyoxal or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazolidinedione ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinediones

Scientific Research Applications

2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant or anti-inflammatory agent.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the biological system.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-:

Uniqueness

2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable subject of scientific research.

Properties

CAS No.

36033-37-1

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

5-ethyl-5-(2-methylbutyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H18N2O2/c1-4-7(3)6-10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14)

InChI Key

PIMCAMDUONGMLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(C(=O)NC(=O)N1)CC

Origin of Product

United States

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